Rezafungin Acetate

Catalog No.
S541287
CAS No.
1631754-41-0
M.F
C65H88N8O19
M. Wt
1285.456
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rezafungin Acetate

CAS Number

1631754-41-0

Product Name

Rezafungin Acetate

IUPAC Name

2-[[(3S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[4-(4-pentoxyphenyl)phenyl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-21-yl]oxy]ethyl-trimethylazanium;acetate

Molecular Formula

C65H88N8O19

Molecular Weight

1285.456

InChI

InChI=1S/C63H84N8O17.C2H4O2/c1-8-9-10-28-87-45-25-21-40(22-26-45)38-13-11-37(12-14-38)39-15-17-42(18-16-39)56(80)64-46-31-48(76)61(88-29-27-71(5,6)7)68-60(84)52-53(77)34(2)32-70(52)63(86)50(36(4)73)66-59(83)51(55(79)54(78)41-19-23-43(74)24-20-41)67-58(82)47-30-44(75)33-69(47)62(85)49(35(3)72)65-57(46)81;1-2(3)4/h11-26,34-36,44,46-55,61,72-73,75-79H,8-10,27-33H2,1-7H3,(H5-,64,65,66,67,68,74,80,81,82,83,84);1H3,(H,3,4)/t34-,35+,36+,44+,46-,47-,48+,49-,50-,51?,52-,53-,54-,55-,61+;/m0./s1

InChI Key

MXMWJAPNUIKPGF-DPHATNFGSA-N

SMILES

CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC=C(C=C7)O)O)O)C(C)O)C)O)OCC[N+](C)(C)C)O.CC(=O)[O-]

solubility

Soluble in DMSO

Synonyms

Rezafungin; Biafungin; SP-3025; SP 3025; SP3025; CD101; CD-101; CD 101.

The exact mass of the compound Biafungin acetate is 1225.6027 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Rezafungin Acetate (CAS: 1631754-41-0) is a next-generation echinocandin antifungal lipopeptide engineered to overcome the severe chemical instability inherent to its predecessor class [1]. Structurally derived from anidulafungin, rezafungin features a critical choline aminal ether substitution at the C5 ornithine position, which eliminates the reactive hemiaminal region responsible for rapid non-enzymatic degradation [2]. For procurement and formulation scientists, this modification translates into exceptional aqueous solubility, prolonged shelf-life without strict cold-chain dependence, and a pharmacokinetic profile that supports high-concentration, front-loaded dosing regimens [1]. By neutralizing the hydrolytic liabilities of first-generation echinocandins, rezafungin acetate provides a highly stable, reproducible baseline for advanced in vitro assays, long-acting formulation development, and extended in vivo efficacy models [2].

Substituting rezafungin acetate with first-generation echinocandins like anidulafungin or caspofungin introduces severe processability and reproducibility risks, primarily due to their rapid hydrolytic and thermal degradation [1]. Anidulafungin undergoes spontaneous ring-opening and degradation at physiological pH and temperature, meaning its active concentration plummets during standard incubation, requiring constant replenishment in cell culture or daily intravenous administration in animal models [1]. Furthermore, the degradation of older echinocandins can generate reactive intermediates that trigger dose-limiting hepatocellular necrosis, confounding high-dose toxicity screens [1]. Procurement of rezafungin acetate is therefore mandatory for workflows requiring sustained active drug concentrations, prolonged assay durations, or the evaluation of once-weekly dosing pharmacokinetics without the artifacts of chemical breakdown.

Aqueous Stability in Physiological Media

Rezafungin's choline aminal ether modification provides near-total resistance to the non-enzymatic hydrolytic degradation that plagues older echinocandins. When incubated at 37°C in serum and phosphate-buffered saline (PBS) for 44 hours, rezafungin maintains over 94% of its active concentration [1]. In stark contrast, the comparator anidulafungin degrades rapidly under identical conditions, retaining only 10% activity in serum and 50% in PBS [1].

Evidence DimensionActive compound retention after 44 hours at 37°C
Target Compound Data>94% active drug remaining
Comparator Or BaselineAnidulafungin (10% remaining in serum; 50% remaining in PBS)
Quantified DifferenceUp to 9.4-fold higher active drug retention in serum
ConditionsIncubation in human serum and PBS at 37°C for 44 hours

Ensures reliable, continuous drug exposure in prolonged cell culture and pharmacokinetic assays without the need for daily media replacement or continuous infusion.

Accelerated Thermal Storage Stability

First-generation echinocandins are notorious for their thermal instability, often requiring strict cold-chain logistics and immediate use upon reconstitution. Rezafungin acetate demonstrates exceptional thermal resilience, exhibiting less than 2% chemical degradation after 9 months of continuous storage at 40°C [1]. This robust stability profile eliminates the need for deep-freeze storage of the raw API and significantly reduces batch-to-batch variability caused by temperature fluctuations during transit or laboratory handling [1].

Evidence DimensionLong-term accelerated thermal degradation
Target Compound Data<2% degradation
Comparator Or BaselineFirst-generation echinocandins (require 2-8°C or colder; rapid degradation at room temperature)
Quantified DifferenceMaintains >98% purity under accelerated stress conditions (40°C) for 9 months
ConditionsSolid-state storage at 40°C for 9 months

Drastically lowers procurement logistics costs and prevents experimental artifacts caused by using partially degraded API batches.

In Vivo Pharmacokinetic Half-Life

The structural stability of rezafungin directly translates into a profoundly extended pharmacokinetic half-life, fundamentally altering its dosing paradigm. In human and higher-tier mammalian models, rezafungin exhibits an elimination half-life of approximately 130 to 133 hours [1]. This is more than five times longer than the half-lives of anidulafungin and caspofungin, which average 14 to 24 hours and necessitate daily dosing [1]. The low clearance rate (<0.28 L/h) allows for front-loaded, once-weekly dosing strategies [1].

Evidence DimensionElimination half-life (t1/2)
Target Compound Data~130 to 133 hours
Comparator Or BaselineAnidulafungin / Caspofungin (~14–24 hours)
Quantified Difference>5-fold extension in elimination half-life
ConditionsIn vivo pharmacokinetic profiling (mammalian models/human data)

Enables once-weekly dosing in translational animal models, significantly reducing handling stress, labor, and catheter-related complications in preclinical studies.

High-Dose Hepatocyte Safety and Reactive Intermediates

The degradation of the hemiaminal region in older echinocandins can produce reactive intermediates that drive dose-limiting toxicity. Because rezafungin replaces this region with a stable choline aminal ether, it avoids these toxic byproducts [1]. In comparative high-dose rat models, rezafungin showed no evidence of toxic effects in hepatocytes, whereas equivalent high doses of anidulafungin resulted in observable hepatocellular necrosis [1]. This expanded safety margin is critical for evaluating high-concentration therapeutic strategies[1].

Evidence DimensionHepatocellular toxicity at high-dose regimens
Target Compound DataNo evidence of hepatocyte toxicity or necrosis
Comparator Or BaselineAnidulafungin (Observable hepatocellular necrosis)
Quantified DifferenceComplete elimination of dose-limiting hepatic necrosis under equivalent dosing
ConditionsHigh-dose exposure in rat hepatocyte models

Allows researchers and formulators to test aggressive, front-loaded dosing regimens without confounding off-target tissue damage.

Development of Long-Acting Antifungal Formulations

Due to its <2% degradation at 40°C over 9 months and >94% stability in physiological media, rezafungin acetate serves as a highly suitable echinocandin precursor for engineering slow-release injectables, subcutaneous implants, and topical delivery systems[1].

Extended Time-Kill and PK/PD In Vitro Modeling

The compound's resistance to spontaneous hydrolysis at 37°C allows researchers to conduct multi-day in vitro pharmacodynamic assays without the continuous drug replenishment required when using anidulafungin or caspofungin [1].

High-Dose Preclinical Efficacy Studies

Leveraging its 130-hour half-life and lack of hepatotoxic reactive intermediates, rezafungin is the preferred choice for in vivo models testing front-loaded, once-weekly dosing strategies against multidrug-resistant Candida and Aspergillus strains [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

1225.6027

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Biafungin acetate

Use Classification

Human Drugs -> EU pediatric investigation plans
Human drugs -> Rare disease (orphan)

Dates

Last modified: 02-18-2024
1: Hager CL, Larkin EL, Long LA, Ghannoum MA. Evaluation of the efficacy of rezafungin, a novel echinocandin, in the treatment of disseminated Candida auris infection using an immunocompromised mouse model. J Antimicrob Chemother. 2018 Apr 19. doi: 10.1093/jac/dky153. [Epub ahead of print] PubMed PMID: 29897469.
2: Wiederhold NP, Locke JB, Daruwala P, Bartizal K. Rezafungin (CD101) demonstrates potent in vitro activity against Aspergillus, including azole-resistant Aspergillus fumigatus isolates and cryptic species. J Antimicrob Chemother. 2018 Jul 18. doi: 10.1093/jac/dky280. [Epub ahead of print] PubMed PMID: 30032217.
3: Bader JC, Lakota EA, Flanagan S, Ong V, Sandison T, Rubino CM, Bhavnani SM, Ambrose PG. Overcoming the Resistance Hurdle: Pharmacokinetic-Pharmacodynamic Target Attainment Analyses for Rezafungin (CD101) against Candida albicans and Candida glabrata. Antimicrob Agents Chemother. 2018 May 25;62(6). pii: e02614-17. doi: 10.1128/AAC.02614-17. Print 2018 Jun. PubMed PMID: 29555634; PubMed Central PMCID: PMC5971579.
4: Sofjan AK, Mitchell A, Shah DN, Nguyen T, Sim M, Trojcak A, Beyda ND, Garey KW. Rezafungin (CD101), a next-generation echinocandin: A systematic literature review and assessment of possible place in therapy. J Glob Antimicrob Resist. 2018 Feb 24;14:58-64. doi: 10.1016/j.jgar.2018.02.013. [Epub ahead of print] PubMed PMID: 29486356.
5: Arendrup MC, Meletiadis J, Zaragoza O, Jørgensen KM, Marcos-Zambrano LJ, Kanioura L, Cuenca-Estrella M, Mouton JW, Guinea J. Multicentre determination of rezafungin (CD101) susceptibility of Candida species by the EUCAST method. Clin Microbiol Infect. 2018 Mar 2. pii: S1198-743X(18)30196-4. doi: 10.1016/j.cmi.2018.02.021. [Epub ahead of print] PubMed PMID: 29505881.
6: Locke JB, Almaguer AL, Donatelli JL, Bartizal KF. Time-Kill Kinetics of Rezafungin (CD101) in Vagina-Simulative Medium for Fluconazole-Susceptible and Fluconazole-Resistant Candida albicans and Non-albicans Candida Species. Infect Dis Obstet Gynecol. 2018 Feb 22;2018:7040498. doi: 10.1155/2018/7040498. eCollection 2018. PubMed PMID: 29681727; PubMed Central PMCID: PMC5842704.
7: Lakota EA, Ong V, Flanagan S, Rubino CM. Population Pharmacokinetic Analyses for Rezafungin (CD101) Efficacy Using Phase 1 Data. Antimicrob Agents Chemother. 2018 May 25;62(6). pii: e02603-17. doi: 10.1128/AAC.02603-17. Print 2018 Jun. PubMed PMID: 29555631; PubMed Central PMCID: PMC5971566.
8: Bader JC, Bhavnani SM, Andes DR, Ambrose PG. We can do better: a fresh look at echinocandin dosing. J Antimicrob Chemother. 2018 Jan 1;73(suppl_1):i44-i50. doi: 10.1093/jac/dkx448. PubMed PMID: 29304211.

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